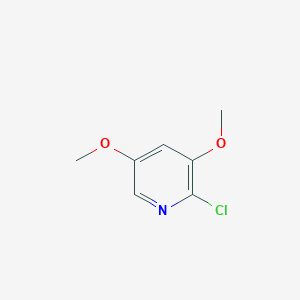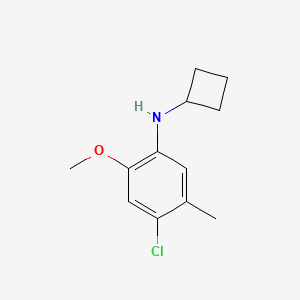
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C12H16ClNO It is a derivative of aniline, featuring a chloro group, a cyclobutyl group, a methoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted anilines.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline can be compared with other similar compounds, such as:
4-chloro-2-methylaniline: Similar structure but lacks the cyclobutyl and methoxy groups.
2-methoxy-5-methylaniline: Similar structure but lacks the chloro and cyclobutyl groups.
2-bromo-4-methylaniline: Similar structure but has a bromo group instead of a chloro group.
These comparisons highlight the unique features of this compound, such as the presence of the cyclobutyl and methoxy groups, which may confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-11(14-9-4-3-5-9)12(15-2)7-10(8)13/h6-7,9,14H,3-5H2,1-2H3 |
Clave InChI |
YJMDHJCTEUQYBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)OC)NC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


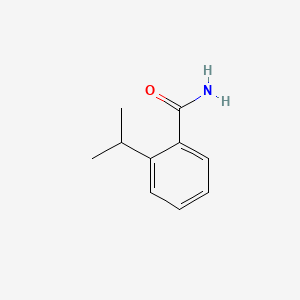
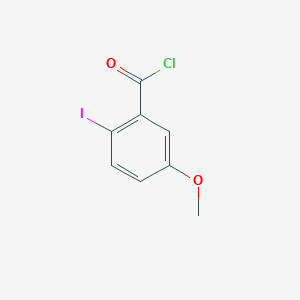
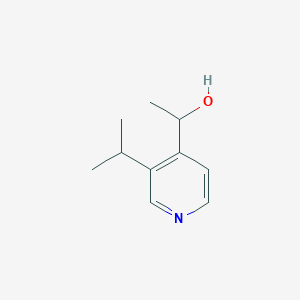
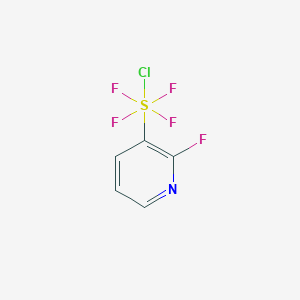

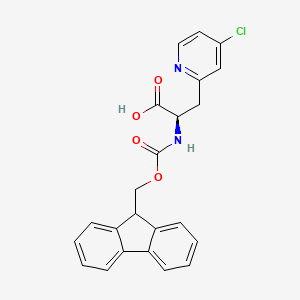

![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
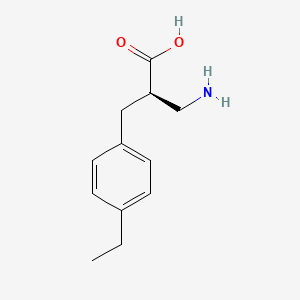
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
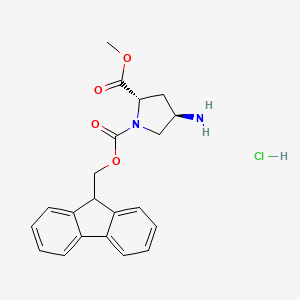
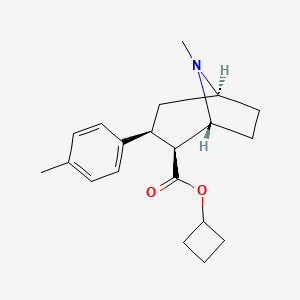
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
